molecular formula C9H18O2 B13617526 (1-(2-Isopropoxyethyl)cyclopropyl)methanol

(1-(2-Isopropoxyethyl)cyclopropyl)methanol

Cat. No.: B13617526
M. Wt: 158.24 g/mol
InChI Key: UXWPOUYUDSAXJE-UHFFFAOYSA-N
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Description

(1-(2-Isopropoxyethyl)cyclopropyl)methanol (CAS 1493524-98-3) is a high-purity chemical compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. This molecule features a cyclopropane ring substituted with a hydroxymethyl group and a 2-isopropoxyethyl side chain, making it a valuable synthetic intermediate in organic and medicinal chemistry research. As a cyclopropyl-containing alcohol, it serves as a versatile building block for the preparation of more complex molecules. The compound is offered with a guaranteed purity of 97% and is shipped with cold-chain transportation to ensure stability. The reactivity of the primary alcohol group allows for further functionalization through various synthetic transformations, while the cyclopropyl ring can impart unique steric and electronic properties to derivative compounds. This reagent is intended for research and development purposes only in fields such as pharmaceutical synthesis, agrochemical development, and materials science. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[1-(2-propan-2-yloxyethyl)cyclopropyl]methanol

InChI

InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3

InChI Key

UXWPOUYUDSAXJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1(CC1)CO

Origin of Product

United States

Preparation Methods

Hydrogenation of Cyclopropanecarboxaldehyde

The primary method for synthesizing cyclopropylmethanol involves catalytic hydrogenation of cyclopropanecarboxaldehyde. According to a detailed patent (DE19543087A1), this process uses cobalt or nickel catalysts (e.g., Raney cobalt, Raney nickel, or supported nickel catalysts) under mild hydrogenation conditions (20–50 °C, 2.4–5.2 bar pressure) to selectively reduce the aldehyde group to the corresponding alcohol with high selectivity (93–100%).

  • Catalysts: Raney cobalt, Raney nickel, or nickel on alumina support
  • Solvents: Optional inert solvents such as heptane or cyclohexane; solvent-free conditions are preferred for faster reaction rates
  • Reaction conditions: 20–50 °C temperature, 2.4–5.2 absolute bar hydrogen pressure
  • Selectivity: Typically 97–100% for cyclopropylmethanol formation
  • Side products: Minor formation of n-butanol due to hydrogenation of the cyclopropane ring under harsher conditions

Representative Experimental Data

Parameter Conditions / Results
Catalyst 2 g water-moist Raney nickel
Solvent Cycloheptane (20 mL)
Substrate 5 g cyclopropanecarboxaldehyde (92% purity, 8% crotonaldehyde)
Temperature 25–28 °C
Pressure 4.45 absolute bar hydrogen
Reaction time 16 hours
Product composition (GC) 90.18% cyclopropylmethanol, 9.82% n-butanol
Selectivity 98.0% cyclopropylmethanol

After reaction, the catalyst is removed by filtration, and pure cyclopropylmethanol is obtained by distillation.

Alternative Catalyst and Conditions

Using a supported nickel catalyst (43% Ni on alumina) pretreated at 200 °C and 14.8 bar hydrogen, followed by reaction at 30 °C and 4.45 bar for 24 hours, resulted in:

  • 71.9% conversion of cyclopropanecarboxaldehyde
  • >99% selectivity to cyclopropylmethanol
  • Minor byproducts: n-butanol (7.9%) and n-butanal (0.96%)

Introduction of the 2-Isopropoxyethyl Side Chain

Preparation of 2-Isopropoxyethyl Precursors

The 2-isopropoxyethyl moiety is typically introduced via nucleophilic substitution reactions using 2-isopropoxyethyl derivatives, such as 2-isopropoxyethyl 4-methylbenzenesulfonate (tosylate). This tosylate is synthesized by reacting 2-isopropoxyethanol with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) at low temperature (0 °C to room temperature), followed by purification through flash chromatography.

  • Yield: Approximately 57%
  • Physical state: Colorless oil
  • Characterization: NMR and HRMS confirm structure

Alternative Synthetic Routes

In cases where direct substitution is challenging, alternative routes involve:

  • Friedel–Crafts reactions with methyl chlorooxoacetate to form glyoxylate ester intermediates, which can then be converted to target compounds via amidation or alkylation.
  • Use of boronic acid derivatives for cyclopropyl or cyclopentyl substitution on heterocycles, indicating the versatility of organometallic coupling methods in related syntheses.

Summary Table of Preparation Methods

Step Method/Conditions Catalyst/Reagents Yield/Selectivity Notes
Cyclopropylmethanol synthesis Hydrogenation of cyclopropanecarboxaldehyde at 20–50 °C, 2.4–5.2 bar H2 Raney cobalt/nickel or supported Ni catalyst 93–100% selectivity; >90% yield Mild conditions; solvent optional
2-Isopropoxyethyl tosylate synthesis Reaction of 2-isopropoxyethanol with p-toluenesulfonyl chloride at 0 °C to rt p-Toluenesulfonyl chloride, triethylamine ~57% isolated yield Purified by flash chromatography
Alkylation to form final compound Nucleophilic substitution of cyclopropylmethanol or derivative with tosylate Base (e.g., K2CO3), aprotic solvent (THF) Not explicitly reported; inferred moderate to good yields Analogous to indole N-alkylation procedures

Chemical Reactions Analysis

Cyclopropane Ring Formation

The cyclopropane core is synthesized via diastereoselective cyclopropanation of allylic alcohols or alkenes using zinc- or samarium-based carbenoids (e.g., CH₂I₂/Et₂Zn) . For example:

  • Allylic alcohol precursors undergo cyclopropanation with 93–97% diastereoselectivity , influenced by hydroxyl group conformation .

  • Cyclopropanecarboxaldehyde serves as a precursor, which is hydrogenated to cyclopropylmethanol using Raney nickel (20–50°C, 2.4–5.2 bar H₂) with 93–100% selectivity .

Oxidation and Reduction

  • Oxidation : The primary alcohol group can be oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO .

  • Reduction : Aldehyde intermediates (e.g., cyclopropanecarboxaldehyde) are selectively hydrogenated to alcohols without ring opening under mild conditions .

Ether Cleavage

The isopropoxy group is cleaved via acid-catalyzed hydrolysis (HCl/EtOH, reflux) or BBr₃ in CH₂Cl₂ (-78°C to RT) to yield diols .

Stereochemical Considerations

  • Diastereoselectivity : Cyclopropanation of allylic alcohols favors syn addition due to steric and electronic effects (e.g., 97:3 dr for trans-cyclopropyl derivatives) .

  • Chiral Resolution : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) separates enantiomers with >95% ee .

Reaction Data Table

Reaction TypeConditionsYield/SelectivitySource
CyclopropanationCH₂I₂/Et₂Zn, 0°C, 2 hrs93–97% dr
HydrogenationRaney Ni, 30°C, 4.45 bar H₂98% selectivity
AlkylationCs₂CO₃, DMF, 60°C, 24 hrs58–68% yield
TosylationTsCl, DMAP, CH₂Cl₂, 40°C60% yield
Chiral ResolutionChiralpak AD-H, hexane/IPA (90:10)>95% ee

Stability and Reactivity

  • Thermal Stability : Decomposes above 150°C via cyclopropane ring opening .

  • Acid Sensitivity : Prone to ring expansion in strong acids (e.g., H₂SO₄) forming cyclohexanol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Isopropoxyethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. Its structural features make it a useful tool for investigating the mechanisms of enzyme action.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(2-Isopropoxyethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Cyclopropyl Methanol Derivatives

Structural and Functional Group Variations

Cyclopropyl methanol derivatives differ significantly based on substituents attached to the cyclopropane ring. Key examples include:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Evidence ID
[1-(2-Methylpropyl)cyclopropyl]methanol C8H16O 2-methylpropyl Intermediate in organic synthesis
[1-(Trifluoromethyl)cyclopropyl]methanol C4H5F3O Trifluoromethyl High thermal/oxidative stability
(1-(4-Bromophenyl)cyclopropyl)methanol C10H11BrO 4-bromophenyl Potential cross-coupling substrate
[1-(1-Aminoethyl)cyclopropyl]methanol HCl C6H14ClNO Aminoethyl Pharmaceutical intermediate
[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol C10H16O Dimethyl, propene Insect pheromone component

Reactivity and Stability

  • Electron-Withdrawing Groups: The trifluoromethyl group in [1-(trifluoromethyl)cyclopropyl]methanol enhances stability against oxidation due to strong electron-withdrawing effects, making it suitable for high-temperature applications .

Key Research Findings

  • Enzyme Interactions: Cyclopropyl alcohols can act as enzyme inhibitors.
  • Thermal Behavior: Cyclopropyl methanol is detected in bio-oil only at 500°C, indicating thermal lability under pyrolysis conditions . However, synthetic derivatives (e.g., trifluoromethyl-substituted) exhibit enhanced stability .
  • Stereochemical Effects: Enantiomeric forms, such as [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, demonstrate the importance of stereochemistry in biological activity and synthetic utility .

Biological Activity

(1-(2-Isopropoxyethyl)cyclopropyl)methanol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and case studies related to similar compounds.

  • Molecular Formula : C8H16O2
  • Molecular Weight : 144.21 g/mol
  • CAS Number : Not specifically listed, but related compounds can be traced to cyclopropanemethanol derivatives.

Research into the biological activity of cyclopropyl derivatives indicates that these compounds may interact with various biological pathways. For instance, studies on methanol and its derivatives have shown that they can inhibit certain enzymes such as methanol dehydrogenase (MDH), which plays a crucial role in the metabolism of alcohols. The mechanism involves:

  • Proton Abstraction : A concerted proton abstraction occurs during the inhibition process.
  • Rearrangement : The cyclopropoxy anion rearranges to form a ring-opened carbanion, which can then attack electrophilic sites on enzymes like PQQ-dependent MDH .

Pharmacokinetics

Pharmacokinetic studies on related compounds reveal significant insights:

  • Absorption and Distribution : Compounds similar to this compound show varied absorption rates based on their chemical structure. For example, cyclopropanemethanol has been noted for its moderate lipophilicity, influencing its bioavailability.
  • Metabolism : The metabolic pathways often involve cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that may exhibit toxicity .

Biological Activity

The biological activity of this compound can be inferred from the effects observed in related compounds:

Antimicrobial Activity

Studies have indicated that cyclopropyl derivatives possess antimicrobial properties. For instance, modifications in the cyclopropane structure can enhance activity against specific bacterial strains .

Toxicity Profile

The toxicity associated with methanol and its derivatives is well-documented. Methanol poisoning results in severe metabolic acidosis and central nervous system depression. In clinical settings, cases of methanol poisoning highlight the acute toxicity profile of methanol derivatives, leading to symptoms such as visual impairment and coma .

Methanol Poisoning Cases

A notable case study involved six patients who experienced methanol poisoning after consuming homemade alcoholic beverages. The management included:

  • Symptomatic Treatment : Patients received supportive care for metabolic acidosis.
  • Antidotes : Fomepizole was administered when available, demonstrating the critical role of antidotes in managing methanol toxicity .
Case StudySymptomsTreatmentOutcome
Case 1Coma, metabolic acidosisFomepizole, hemodialysisDeceased
Case 2Drowsiness, vision lossSupportive careDischarged

Research Findings

Recent studies have focused on optimizing compounds for better efficacy against diseases such as human African trypanosomiasis (HAT). These findings suggest that structural modifications can significantly enhance the pharmacological profile of cyclopropyl derivatives .

Q & A

Q. What structural features of (1-(2-Isopropoxyethyl)cyclopropyl)methanol influence its reactivity in synthetic applications?

The compound's reactivity is governed by two key structural elements: (1) the strained cyclopropane ring, which can undergo ring-opening reactions under acidic or nucleophilic conditions, and (2) the hydroxymethyl group, which participates in oxidation, protection/deprotection, and esterification reactions. The isopropoxyethyl side chain may sterically hinder nucleophilic attack on the cyclopropane ring while enhancing solubility in organic solvents. Stability studies should compare thermal and photolytic degradation pathways to assess ring strain effects .

Q. What synthetic strategies are effective for introducing the isopropoxyethyl group onto the cyclopropane ring?

A common approach involves:

  • Cyclopropanation : Using a [2+1] cycloaddition with ethyl diazoacetate and a vinyl ether precursor, followed by hydrolysis to yield the cyclopropane methanol derivative.
  • Etherification : Reacting the hydroxymethyl intermediate with isopropyl bromide under Williamson conditions (KOH/THF, 60°C) to install the isopropoxyethyl group. Yield optimization requires careful control of steric hindrance during cyclopropanation and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (FTIR, NMR) characterize this compound, and what key peaks should be observed?

  • FTIR : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the hydroxymethyl group. The cyclopropane C-H stretching appears at ~3000–3100 cm⁻¹, while the isopropoxyethyl ether (C-O-C) shows a strong absorption at ~1100 cm⁻¹.
  • ¹H NMR : The cyclopropane protons resonate as a multiplet (δ 0.8–1.5 ppm). The isopropoxyethyl methyl groups split into a septet (δ 1.1–1.3 ppm), and the hydroxymethyl proton appears as a triplet (δ 3.5–3.7 ppm).
  • ¹³C NMR : The cyclopropane carbons appear at δ 10–20 ppm, while the ether oxygen-bearing carbons resonate at δ 60–70 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Ring Strain : Calculate bond angles and strain energy (~27–30 kcal/mol for cyclopropane derivatives) to assess susceptibility to ring-opening.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, such as the hydroxymethyl oxygen (negative potential) and cyclopropane C-C bonds (positive potential).
  • Thermodynamic Stability : Compare Gibbs free energy of the compound with possible degradation products (e.g., open-chain alkenes) to predict dominant reaction pathways .

Q. What contradictions exist in reported synthetic yields for cyclopropane methanol derivatives, and how can they be resolved?

Discrepancies in yields (e.g., 75–90% in similar syntheses) often arise from:

  • Protecting Group Strategy : Carbamate protection (e.g., benzyl carbamate) vs. direct oxidation of the hydroxymethyl group.
  • Catalyst Choice : Transition-metal catalysts (e.g., Rh₂(OAc)₄) may improve cyclopropanation efficiency but introduce metal contamination. Systematic studies comparing solvent polarity (e.g., DCM vs. THF) and temperature gradients (0–25°C) are recommended to reconcile data .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Key modifications to explore:

  • Cyclopropane Substituents : Replace the isopropoxyethyl group with fluorinated or aromatic moieties to alter lipophilicity and binding affinity.
  • Hydroxymethyl Derivatives : Convert to esters (e.g., acetate, phosphate) for prodrug strategies or improved membrane permeability.
  • Stereochemistry : Synthesize enantiomers to assess chiral recognition in biological targets (e.g., enzymes, receptors). Computational docking (AutoDock Vina) paired with in vitro assays can prioritize derivatives .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

  • Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates in aqueous media.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201).
  • Bioaccumulation : Calculate log P (octanol-water partition coefficient) via shake-flask or HPLC methods; values >3 indicate high bioaccumulation potential. Data should be cross-validated with QSAR models (e.g., EPI Suite) .

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